![molecular formula C15H12ClNO2S B1365165 4-Chloro-1-tosyl-1H-indole CAS No. 102855-24-3](/img/structure/B1365165.png)
4-Chloro-1-tosyl-1H-indole
Overview
Description
“4-Chloro-1-tosyl-1H-indole” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, have been synthesized using various methods. The Fischer indole synthesis is one such method that has been used for the synthesis of optically active indole derivatives .
Molecular Structure Analysis
The molecular formula of “4-Chloro-1-tosyl-1H-indole” is C15H12ClNO2S . It has a molecular weight of 305.779 Da . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Chemical Reactions Analysis
Indole derivatives, including “4-Chloro-1-tosyl-1H-indole”, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Cancer Treatment
4-Chloro-1-tosyl-1H-indole derivatives have been studied for their potential in treating cancer. These compounds can target cancer cells and have shown promise in inhibiting the growth of various cancer cell lines. The indole ring system is a common feature in many natural products and pharmaceuticals with anticancer activity .
Antimicrobial Activity
Indole derivatives, including those with a 4-chloro-1-tosyl substituent, exhibit antimicrobial properties. They have been used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Treatment of Disorders
The diverse biological activities of indole derivatives make them suitable for treating a range of disorders in the human body. This includes neurological disorders where modulation of neurotransmitter systems is required .
Antiviral Agents
Indole derivatives have shown antiviral activities, with some compounds being effective against influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of various derivatives to optimize antiviral activity .
Anti-HIV Properties
Some indole derivatives have been identified as potential anti-HIV agents. Molecular docking studies have been conducted to explore their effectiveness against HIV-1, providing a pathway for the development of new therapeutic agents .
Enzyme Inhibition
Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in the metabolic pathways related to diabetes and its complications, making indole derivatives valuable for therapeutic interventions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-1-tosyl-1H-indole It is known that indole derivatives, which include 4-chloro-1-tosyl-1h-indole, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
The specific mode of action of 4-Chloro-1-tosyl-1H-indole Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can result in various changes, depending on the specific derivative and target.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-1-tosyl-1H-indole Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-Chloro-1-tosyl-1H-indole Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the results of its action would be diverse and dependent on the specific target and biological context.
properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGSZQEUDSEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469637 | |
Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-tosyl-1H-indole | |
CAS RN |
102855-24-3 | |
Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102855-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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